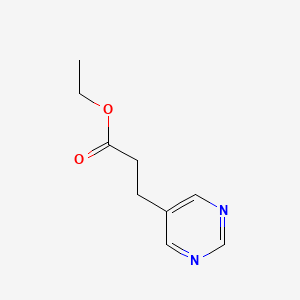
Ethyl 3-(pyrimidin-5-yl)propanoate
描述
Ethyl 3-(pyrimidin-5-yl)propanoate is an ester derivative featuring a pyrimidine ring substituted at the 5-position with a propanoate chain. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and structural adaptability. The compound’s molecular formula (C₉H₁₂N₂O₂) and structural features make it a precursor for further functionalization, particularly in heterocyclic chemistry.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
ethyl 3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h5-7H,2-4H2,1H3 |
InChI 键 |
BQRRNZRDNKXREU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CN=CN=C1 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(pyrimidin-5-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-bromopyrimidine with ethyl acrylate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Another method involves the use of 2-aminopyridine and ethyl acrylate as starting materials. The reaction is catalyzed by trifluoromethanesulfonic acid and carried out in anhydrous ethanol under nitrogen protection. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The product is then isolated by washing with organic solvents and recrystallization .
Industrial Production Methods
Industrial production of ethyl 3-(5-pyrimidyl)propionate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents may vary depending on the specific requirements of the industrial setup.
化学反应分析
Types of Reactions
Ethyl 3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
科学研究应用
Ethyl 3-(pyrimidin-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting inflammatory and fibrotic diseases
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 3-(5-pyrimidyl)propionate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The pyrimidine ring is known to interact with nucleic acids and proteins, affecting their function and stability .
相似化合物的比较
Ethyl 3-(2-Ethoxypyrimidin-5-yl)propanoate
Ethyl 3-(4-Chloro-6-(ethylsulfanyl)pyrimidin-5-yl)-2-hydroxypropanoate
- Structure: Contains a sulfanyl and chloro substituent on the pyrimidine ring, with a hydroxylated propanoate chain.
- Synthesis : Prepared via nucleophilic substitution of 4-chloropyrimidine derivatives with ethanethiol in DMF .
- Applications : Sulfanyl groups improve metabolic stability, making such derivatives relevant in drug design .
Pyrrolopyrimidine-Fused Derivatives
Compounds like ethyl 3-(7-(cyclohexylcarbamoyl)-6,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)propanoate (e.g., compound 2d, Mol. Wt. 478.63) incorporate a fused pyrrolopyrimidine ring system .
- Structural Impact : The fused bicyclic system increases molecular complexity and rigidity, enhancing binding affinity in biological targets.
- Spectroscopic Data : HRMS and NMR confirm regioselective functionalization, with IR spectra indicating carbonyl (1731 cm⁻¹) and amide (1662 cm⁻¹) vibrations .
- Applications : These derivatives are explored as kinase inhibitors or anticancer agents due to their heterocyclic diversity .
Amino-Substituted Analogs
Ethyl 3-(Isopropylamino)propanoate
- Structure: Replaces the pyrimidine ring with an isopropylamino group.
- Properties: Lower molecular weight (159.23) and higher polarity due to the amino group, making it suitable as an agrochemical intermediate .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Spectroscopic Data Highlights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


